molecular formula C8H11Cl2NO B1603945 2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride CAS No. 94452-59-2

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

Cat. No. B1603945
CAS RN: 94452-59-2
M. Wt: 208.08 g/mol
InChI Key: FDNDPEVBJHZSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. CPME has been found to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

Anticancer Agents Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
  • Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
  • Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .

Magnetic Resonance Imaging (MRI) Contrast Agent

  • Scientific Field: Biomedical Engineering
  • Application Summary: This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
  • Methods of Application: The compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF .
  • Results: The synthesized Gd3+ diethylenetriaminepentaacetic acid bisamide complex showed sensitivity to Zn2+, making it a potential contrast agent for MRI .

Synthesis of Biologically Active Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds .
  • Methods of Application: An improved synthetic procedure for 2-chloromethyl-4(3H)-quinazolinones starting from o-anthranilic acids was described .
  • Results: The synthesized 2-chloromethyl-4(3H)-quinazolinones were used as key intermediates in the preparations of novel anticancer agents with 4-anilinoquinazoline scaffold .

Chemical Reagent

  • Scientific Field: Chemical Synthesis
  • Application Summary: This compound is used as a reagent in various chemical reactions .
  • Methods of Application: The specific methods of application depend on the reaction being carried out .
  • Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .

Synthesis of Anticancer Agents with 4-Anilinoquinazoline Scaffolds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
  • Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
  • Results: The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro .

Chemical Reagent in Various Reactions

  • Scientific Field: Chemical Synthesis
  • Application Summary: This compound is used as a reagent in various chemical reactions .
  • Methods of Application: The specific methods of application depend on the reaction being carried out .
  • Results: The results of the reactions vary depending on the specific reaction conditions and the other reactants involved .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-5-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-5-10-7(4-9)3-8(6)11-2;/h3,5H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPEVBJHZSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CCl)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622985
Record name 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

CAS RN

94452-59-2
Record name 2-(Chloromethyl)-4-methoxy-5-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

28.1 g of 4-methoxy-5-methyl-2-pyridylmethanol, dissolved in 180 ml of methylene chloride, were added dropwise at 0° to 17 ml of thionyl chloride in 360 ml of methylene chloride. After stirring at room temperature for 16 hours 1400 ml of ether were added dropwise thereto while cooling and the mixture was stirred at room temperature for a further 2 hours. The separated crystals were filtered off under suction and washed with ether. There was obtained 2-(chloromethyl)-4-methoxy-5-methylpyridine hydrochloride of melting point 149-151° .
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
1400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Reactant of Route 2
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Reactant of Route 3
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Reactant of Route 4
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-4-methoxy-5-methylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.